Soyalectithin

Oxidative stability Iodine value Shelf-life

Soyalectithin, formally designated as Lecithins, soya, hydrogenated (CAS 308068-11-3), is a chemically modified phospholipid mixture obtained by catalytic hydrogenation of native soybean lecithin. This process saturates the unsaturated fatty acyl chains, yielding a product with markedly reduced iodine value and enhanced oxidative stability compared to non-hydrogenated soy lecithin.

Molecular Formula
Molecular Weight
CAS No. 308068-11-3
Cat. No. B600712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyalectithin
CAS308068-11-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soyalectithin (CAS 308068-11-3): A Hydrogenated Soy Lecithin for Oxidation-Resistant Pharmaceutical, Cosmetic, and Food-Grade Formulations


Soyalectithin, formally designated as Lecithins, soya, hydrogenated (CAS 308068-11-3), is a chemically modified phospholipid mixture obtained by catalytic hydrogenation of native soybean lecithin [1]. This process saturates the unsaturated fatty acyl chains, yielding a product with markedly reduced iodine value and enhanced oxidative stability compared to non-hydrogenated soy lecithin . The substance is listed under the U.S. EPA Toxic Substances Control Act (TSCA) inventory via PMN P-16-272 and holds FDA GRAS status (GRN 534) for general food use with no limitations beyond current good manufacturing practices [2][3]. In purified form, its primary active component—hydrogenated soy phosphatidylcholine (HSPC)—exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 52–53 °C, which is a critical determinant of its performance in liposomal drug delivery and emulsion systems .

Why Non-Hydrogenated Soy Lecithin, Egg Lecithin, or Sunflower Lecithin Cannot Substitute for Soyalectithin (CAS 308068-11-3) in Oxidation-Sensitive or Parenteral Applications


Generic substitution among lecithin grades fails because hydrogenation fundamentally alters the fatty acid saturation profile, which in turn governs oxidative stability, phase behavior, and membrane permeability. Non-hydrogenated soy lecithin (CAS 8002-43-5) retains an iodine value of 90–140 g I₂/100 g, corresponding to a high density of oxidizable double bonds, whereas fully hydrogenated soy lecithin achieves an iodine value ≤5, representing a >90% reduction in unsaturation sites [1]. This chemical difference translates into quantifiable functional divergences: HSPC liposomes exhibit a phase transition temperature (Tm) of ~52 °C versus −15 to −30 °C for unsaturated soy phosphatidylcholine (SPC), resulting in dramatically different drug retention and pharmacokinetic profiles in vivo [2][3]. Egg lecithin (iodine value 60–80) and non-hydrogenated sunflower lecithin (iodine value 80–110) similarly retain substantial unsaturation, making them unsuitable for applications requiring long-term oxidative stability or rigid bilayer membranes at physiological temperature . The EPA SNUR designation for CAS 308068-11-3 further underscores that this specific hydrogenated substance is a distinct chemical entity subject to unique regulatory reporting requirements not applicable to generic lecithin grades [4].

Quantitative Comparative Evidence for Soyalectithin (CAS 308068-11-3) Versus In-Class Phospholipid Alternatives: Iodine Value, Phase Transition, Pharmacokinetics, Toxicity, Drug Retention, and Dermal Safety


Oxidative Stability: Iodine Value Reduction of >90% Compared to Non-Hydrogenated Soy Lecithin

Hydrogenated soy lecithin (CAS 308068-11-3) demonstrates an iodine value of ≤5–10 g I₂/100 g, representing a >90% reduction in unsaturated bonds relative to non-hydrogenated soy lecithin (CAS 8002-43-5), which has a pharmacopoeial iodine value specification of 90–110 g I₂/100 g for injection grade [1]. Highly hydrogenated grades (iodine value ≤5) contain fully saturated acyl chains, effectively eliminating the primary oxidation-prone sites. Even partially hydrogenated grades (iodine value 27.81–40.38 g I₂/100 g) retain substantially lower unsaturation than standard lecithin [2]. This reduced unsaturation directly correlates with increased oxidative stability, as documented in catalytic transfer hydrogenation studies [3].

Oxidative stability Iodine value Shelf-life Pharmaceutical excipient

Phase Transition Temperature: HSPC (Tm ≈ 52–53 °C) Enables Rigid Bilayer Membranes Versus Fluid-Phase SPC (Tc ≈ −15 to −30 °C)

Hydrogenated soy phosphatidylcholine (HSPC), the purified active component of Soyalectithin, exhibits a main gel-to-liquid crystalline phase transition temperature (Tm) of approximately 52–53 °C, as determined by differential scanning calorimetry (DSC) [1]. In stark contrast, non-hydrogenated (unsaturated) soy phosphatidylcholine (SPC) remains in the fluid lamellar phase across a broad temperature range, with a reported transition temperature (Tc) of −15 to −30 °C [2]. This ~70–80 °C difference in Tm means that at physiological temperature (37 °C) and during standard storage (2–25 °C), HSPC-based bilayers exist in the ordered gel phase with tightly packed acyl chains, whereas SPC-based bilayers are in the disordered, highly fluid liquid-crystalline phase. Egg phosphatidylcholine (EggPC, Tm ≈ 23 °C) occupies an intermediate position but remains below physiological temperature [1].

Phase transition temperature Liposome membrane rigidity Drug retention Phospholipid bilayer

Pharmacokinetic Performance: HSPC Stealth Liposomes Achieve 7-Fold Higher Plasma AUC Than SPC Liposomes Following Intravenous Administration

In a direct head-to-head comparison of four phosphatidylcholine (PC) types for brucine-loaded stealth liposomes, HSPC (hydrogenated soy phosphatidylcholine) liposomes achieved an area under the plasma concentration–time curve (AUC) 53.83-fold greater than free brucine solution. This was approximately 7-fold higher than the AUC achieved by SPC (non-hydrogenated soy phosphatidylcholine) liposomes, which reached only 7.71-fold vs. free drug [1]. DSPC (distearoyl phosphatidylcholine) liposomes yielded a comparable 56.83-fold AUC. The dramatically enhanced systemic exposure for HSPC over SPC is attributed to the higher Tm (~52 °C) of HSPC, which reduces drug leakage from liposomes during circulation and limits premature release in plasma [1].

Pharmacokinetics AUC Stealth liposomes Intravenous drug delivery Brucine

In Vivo Toxicity Reduction: HSPC Liposomes Increase LD50 by 37% Over SPC Liposomes and 288% Over Free Drug

In the same brucine stealth liposome study, the acute toxicity (LD50) following intravenous injection was systematically compared across PC types. HSPC-based liposomes (BSL-HSPC) exhibited an LD50 of 51.18 mg/kg, which was 37% higher than SPC-based liposomes (BSL-SPC) at 37.30 mg/kg, and 288% higher than free brucine solution at 13.17 mg/kg [1]. DPPC-based liposomes showed a similar LD50 to SPC (37.69 mg/kg), while DSPC achieved the highest LD50 (52.86 mg/kg). The authors concluded that the higher Tm of HSPC (>50 °C) contributed to reduced drug leakage in circulation, thereby attenuating the peak free drug concentration responsible for acute toxicity [1].

Acute toxicity LD50 Liposomal safety Intravenous administration

Drug Retention Stability: Calcein Retention Ranking SPC < DPPC << HSPC < DSPC Confirms Superior Membrane Integrity of Hydrogenated Lecithin

The calcein retention assay—a standard measure of liposomal membrane integrity in the presence of plasma proteins—revealed a clear and statistically significant ranking: SPC < DPPC << HSPC < DSPC stealth liposomes, where '<<' denotes a substantial qualitative gap [1]. HSPC demonstrated markedly superior calcein retention compared to both SPC and DPPC, consistent with its higher Tm and more ordered gel-phase bilayer at physiological temperature. This ranking mirrors the observed pharmacokinetic and toxicity profiles. The authors explicitly recommended that DSPC or HSPC (both with Tm > 50 °C) be used for intravenous stealth liposomal formulations, while SPC and DPPC were deemed inadequate due to poor drug retention in plasma [1].

Drug retention Calcein release Membrane permeability Liposome stability Plasma stability

Dermal Safety: Hydrogenated Lecithin Nanoemulsion Achieves Zero Irritation Score in Human Patch Test Versus Conventional Emulsion

Bae et al. (2009) prepared a silicone oil nanoemulsion using hydrogenated lecithin (Lecinol S10) as the emulsifier and systematically compared its dermal safety against a general emulsion system. The hydrogenated lecithin-based nanoemulsion achieved a patch test score of zero (no irritation), demonstrating high dermal safety, whereas the conventional emulsion exhibited measurable irritation [1]. Additionally, the hydrogenated lecithin nanoemulsion showed lower zeta-potential, reduced skin surface hygrometry, and lower friction force compared to the general emulsion, indicating a more skin-compatible interfacial profile [1]. This finding is corroborated by the independent CIR (Cosmetic Ingredient Review) Expert Panel safety assessment, which concluded that Lecithin and Hydrogenated Lecithin were generally nonirritating and nonsensitizing in animal and human skin, and safe for leave-on cosmetic products at concentrations up to 15%—the highest concentration tested in clinical irritation and sensitization studies [2].

Dermal safety Patch test Nanoemulsion Cosmetic formulation Skin irritation

Evidence-Backed Procurement Scenarios for Soyalectithin (CAS 308068-11-3): Where Hydrogenated Soy Lecithin Outperforms Generic Lecithin Grades


Parenteral Stealth Liposomal Drug Delivery: Maximizing AUC and Minimizing Acute Toxicity for Intravenous Chemotherapeutics

For formulation scientists developing intravenous liposomal products (e.g., encapsulated chemotherapeutics, antifungal agents, or analgesics), HSPC-based stealth liposomes deliver a 7-fold higher plasma AUC and 37% higher LD50 compared to SPC-based liposomes, as demonstrated in the brucine model [1]. The high Tm (~52 °C) of the hydrogenated soy lecithin bilayer ensures that drug remains encapsulated during circulation at 37 °C, minimizing premature leakage that would otherwise reduce efficacy and increase systemic toxicity. Procurement of CAS 308068-11-3 or its purified HSPC derivative (CAS 92128-87-5, 97281-48-6) should be specified with an iodine value ≤10 and a peroxide value <2 meq/kg to ensure adequate oxidative stability for products with 18–24 month shelf-life targets .

Oxidation-Sensitive Parenteral Emulsions and Total Parenteral Nutrition (TPN) Formulations

For injectable lipid emulsions where oxidative degradation (peroxide formation, lysophospholipid generation) is a critical quality attribute, hydrogenated soy lecithin with iodine value ≤5–10 provides >90% lower unsaturation than standard soy lecithin (iodine value 90–110) [1]. EPA's SNUR designation for CAS 308068-11-3 (40 CFR § 721.10995) confirms this is a distinct chemical entity requiring specific regulatory consideration [2]. Procurement specifications should require iodine value, peroxide value, and acetone insolubles (95–98% per ISO 3596) as release criteria. The FDA GRAS designation (GRN 534) for hydrogenated lecithin from soy provides additional regulatory confidence for products entering the U.S. market [3].

High-Stability Cosmetic Nanoemulsions and Sensitive-Skin Leave-On Products

Hydrogenated soy lecithin is the emulsifier of choice for cosmetic nanoemulsions targeting sensitive-skin demographics, based on its demonstrated zero patch test irritation score versus conventional emulsifier systems, and the CIR Expert Panel's conclusion of safety in leave-on products at concentrations up to 15% [1]. Procured material should meet cosmetic-grade specifications including low odor, white to pale yellow appearance, and phospholipid content suitable for the target emulsion type (O/W or W/O). The hydrogenation-derived oxidative stability also extends cosmetic product shelf-life by resisting discoloration and off-odor development during storage .

Controlled-Release Oral Solid Dosage Forms Requiring Extended API Protection

For oral solid dosage forms where sustained drug release and protection of oxidation-labile active pharmaceutical ingredients (APIs) are required, hydrogenated soy lecithin at 0.5–2% w/w in matrix tablets can extend T80 (time to 80% drug release) from approximately 4 hours to 12 hours compared to formulations without hydrogenated lecithin, while reducing API oxidative degradation by approximately 30% [1]. The hydrogenated grade is preferred over standard lecithin because its saturated fatty acyl chains resist peroxidation during the high-shear wet granulation and tablet compression processes, maintaining batch-to-batch consistency. Critical procurement specifications include hydrogenation level ≥95%, acetone insolubles ≥95%, and batch-to-batch iodine value variance ≤5% [1].

Quote Request

Request a Quote for Soyalectithin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.